

Spectroscopic data of 2-Amino-4,6-dihydroxy-5-methylpyrimidine (NMR, IR, Mass)

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Compound of Interest

Compound Name: 2-Amino-4,6-dihydroxy-5-methylpyrimidine

Cat. No.: B1360079

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Amino-4,6-dihydroxy-5-methylpyrimidine**

Introduction

2-Amino-4,6-dihydroxy-5-methylpyrimidine (PubChem CID: 66551), a substituted pyrimidine, serves as a fundamental scaffold in medicinal chemistry and drug development. Its structural analogues are integral to various biologically active molecules, including antivirals, antibacterials, and kinase inhibitors. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various matrices. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for its unequivocal structural elucidation.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed examination of the spectroscopic data of **2-Amino-4,6-dihydroxy-5-methylpyrimidine**. It moves beyond a simple recitation of data, explaining the causality behind the spectral features and providing field-proven protocols for data acquisition.

Tautomerism: A Critical Consideration

It is crucial to recognize that **2-Amino-4,6-dihydroxy-5-methylpyrimidine** can exist in several tautomeric forms due to amide-imidol and keto-enol tautomerism. The dihydroxy form is often

named, but the dioxo or mono-oxo forms can predominate depending on the solvent and physical state. The spectroscopic data, particularly from NMR, provides critical insight into the dominant tautomeric structure in a given environment. The data presented herein, obtained in DMSO, is consistent with the 4,6-dioxo tautomer, 2-amino-5-methylpyrimidine-4,6(1H,5H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **2-Amino-4,6-dihydroxy-5-methylpyrimidine**, both ^1H and ^{13}C NMR provide definitive structural confirmation.

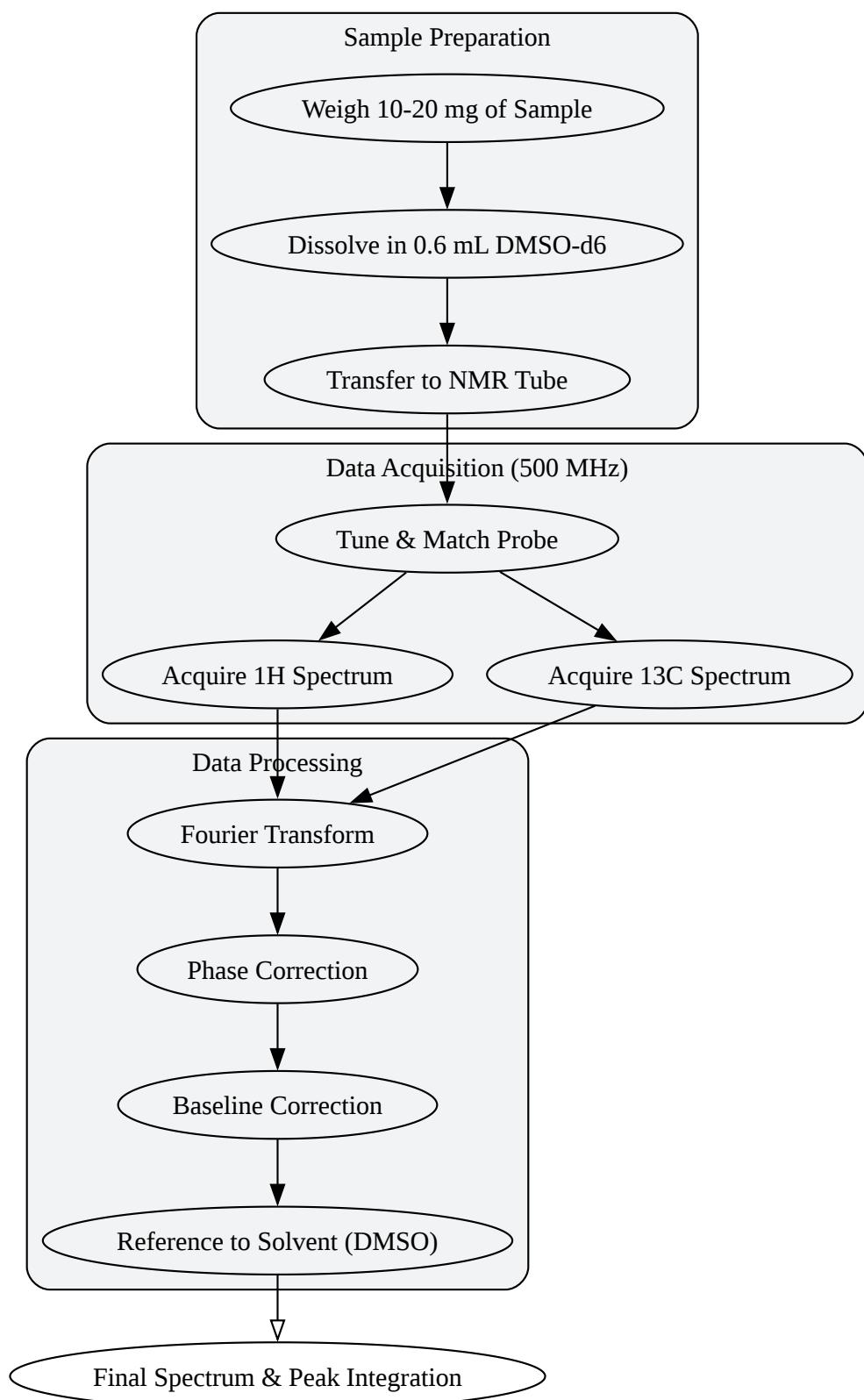
Experimental Protocol: NMR Data Acquisition

A rigorous and self-validating protocol is essential for acquiring high-quality NMR data.

- **Sample Preparation:** Accurately weigh 10-20 mg of the compound. Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (e.g., -OH, -NH₂).^[1]
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 500 MHz) for superior signal dispersion and resolution.^[1]
- **^1H NMR Acquisition:**
 - Tune and match the probe for the ^1H frequency.
 - Acquire a standard one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- **^{13}C NMR Acquisition:**
 - Tune and match the probe for the ^{13}C frequency.

- Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).
- A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

NMR Experimental Workflow



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Caption: Workflow for FT-IR analysis using the KBr pellet method.

Expected IR Absorption Bands

While a specific spectrum for this exact molecule is not readily available in public databases, the expected characteristic absorption bands can be predicted with high confidence based on its functional groups and data from similar pyrimidine derivatives. [2][3]

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3400 - 3100 (broad)	N-H / O-H Stretch	-NH₂ and Ring N-H (hydrogen-bonded)
3000 - 2850	C-H Stretch	-CH ₃ group
~1700 - 1630 (strong)	C=O Stretch	Carbonyl groups of the dioxo tautomer
~1650 - 1550	N-H Bend / C=N, C=C Stretch	-NH ₂ scissoring and ring vibrations
~1460	C-H Bend	Asymmetric bend of -CH ₃

| ~1375 | C-H Bend | Symmetric bend of -CH₃ |

Interpretation of Expected IR Spectrum

- High-Frequency Region (>2500 cm⁻¹): A very broad and intense band is expected between 3400 and 3100 cm⁻¹, which is characteristic of N-H and potential O-H stretching vibrations involved in extensive hydrogen bonding. [3] This region would encompass the symmetric and asymmetric stretches of the primary amine (-NH₂) and the N-H stretches of the pyrimidine ring. The C-H stretching of the methyl group would appear as weaker bands just below 3000 cm⁻¹.
- Carbonyl Region (1800-1600 cm⁻¹): The presence of one or more strong absorption bands between 1700 and 1630 cm⁻¹ would be the most compelling IR evidence for the dioxo tautomer. These peaks correspond to the C=O stretching vibrations of the amide groups within the ring.

- **Fingerprint Region ($<1500\text{ cm}^{-1}$):** This region will contain a complex series of peaks corresponding to C-N stretching, C-C stretching, and various bending vibrations. The N-H bending of the amino group is expected around 1600 cm^{-1} , often overlapping with ring stretching modes. The characteristic symmetric and asymmetric bending modes of the methyl group would also be present. [3]

Mass Spectrometry (MS)

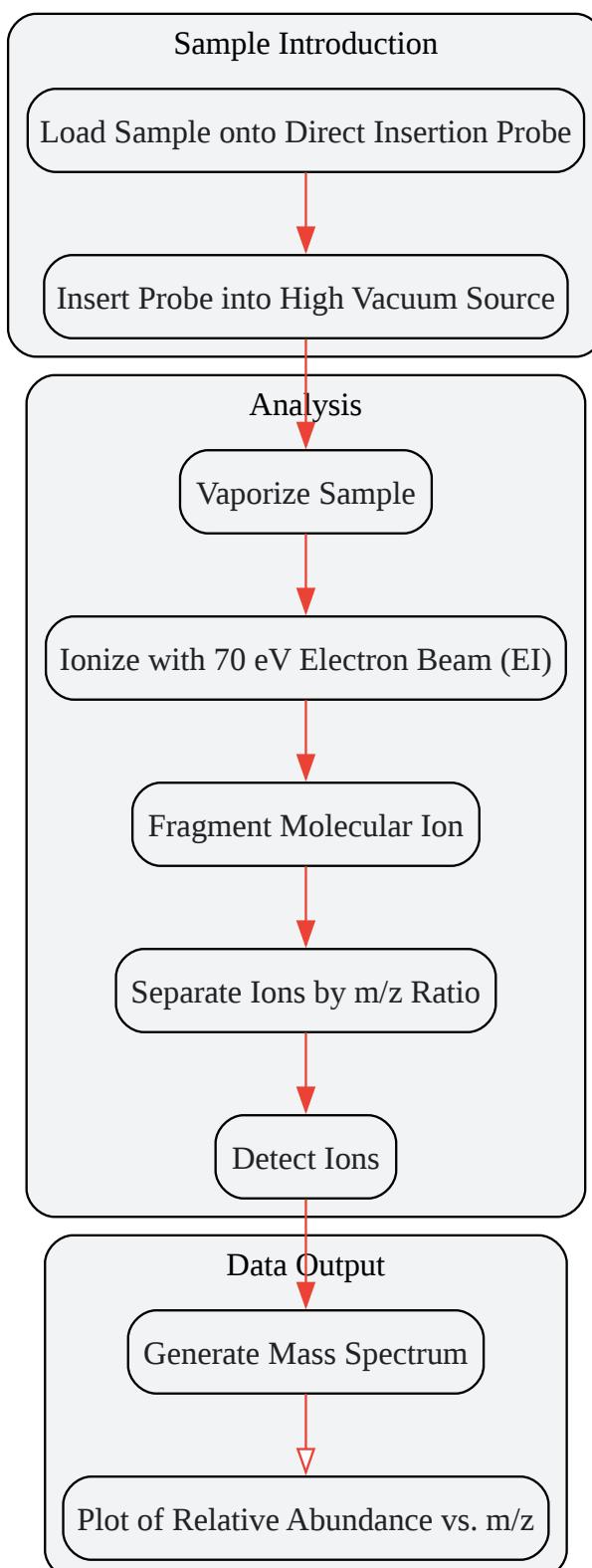
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information based on its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

Electron Ionization is a classic, robust method for analyzing small, volatile organic molecules.

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- **Ionization:** Heat the probe to volatilize the sample into the ion source. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ($\text{M}^+\bullet$).
- **Fragmentation:** The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- **Mass Analysis:** The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.
- **Detection:** An electron multiplier detects the ions, and the instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

Mass Spectrometry Experimental Workflow



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